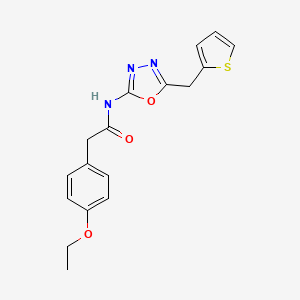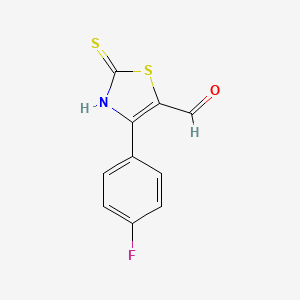![molecular formula C9H18ClNO2 B3009636 (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride CAS No. 2228436-07-3](/img/structure/B3009636.png)
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C9H17NO2Cl. It is a spirocyclic compound, meaning it contains a spiro-connected ring system.
Applications De Recherche Scientifique
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of (8-Oxa-2-azaspiro[4Similar compounds have been shown to exhibit biological activity, such as acting as an fgfr4 inhibitor for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and as 17β-hsd1 inhibitors in the treatment or prevention of diseases or disorders associated with steroid hormones .
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the particular target .
Biochemical Pathways
The biochemical pathways affected by (8-Oxa-2-azaspiro[4Given the potential targets mentioned above, it is likely that the compound affects pathways related to cell growth and proliferation, metabolism, and hormone regulation .
Result of Action
The molecular and cellular effects of (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride’s action would depend on its specific targets and mode of action. Given the potential targets mentioned above, the compound could potentially inhibit cell growth and proliferation, alter metabolic processes, or modulate hormone levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process involves the use of a base, such as sodium hydride, to deprotonate the starting material, followed by nucleophilic substitution to form the spirocyclic intermediate. The intermediate is then subjected to further reactions to introduce the methanol and hydrochloride functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but with different functional groups.
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones: These compounds have been studied for their antitumor activity.
Uniqueness
(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both methanol and hydrochloride functionalities. This combination of features makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-3-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-8-5-9(7-10-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTDSXMBMZNEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
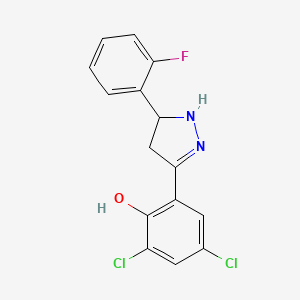
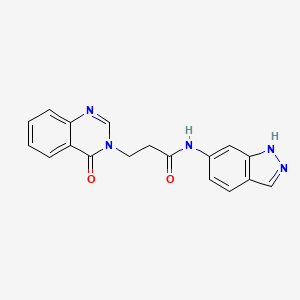
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)
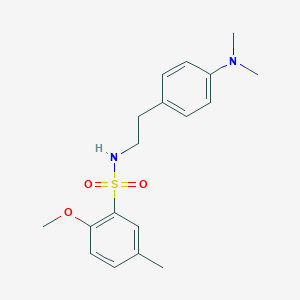
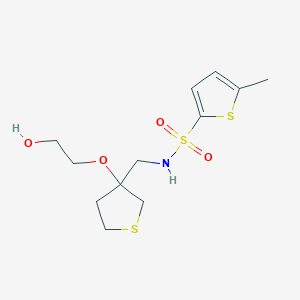
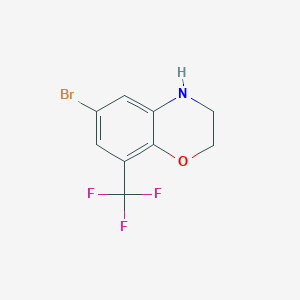
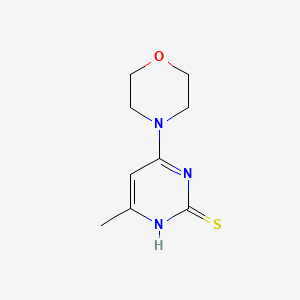
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B3009562.png)
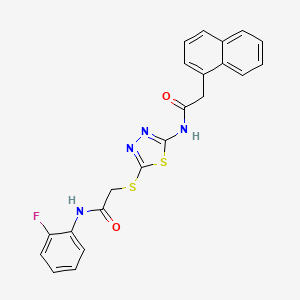
![Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate](/img/structure/B3009564.png)
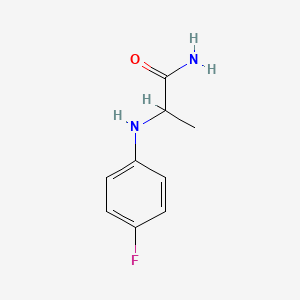
![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)
